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5-(4-Fluorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

EGFR kinase inhibition thieno[2,3-d]pyrimidine SAR fluorophenyl pharmacophore

5-(4-Fluorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine (molecular formula C23H28N4OS, exact mass 408.198 g/mol) is a fully synthetic small molecule belonging to the 4-N-piperazinyl-thieno[2,3-d]pyrimidine family. The thieno[2,3-d]pyrimidine core is a privileged scaffold in kinase inhibitor discovery, with numerous members progressing to clinical evaluation for oncology indications.

Molecular Formula C24H23FN4OS
Molecular Weight 434.5 g/mol
Cat. No. B3745029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Molecular FormulaC24H23FN4OS
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F
InChIInChI=1S/C24H23FN4OS/c25-19-8-6-18(7-9-19)21-16-31-24-22(21)23(26-17-27-24)29-12-10-28(11-13-29)14-15-30-20-4-2-1-3-5-20/h1-9,16-17H,10-15H2
InChIKeyMITRGFQKFXLBFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine – Chemical Identity, Thienopyrimidine Class and Discovery Context for Scientific Procurement


5-(4-Fluorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine (molecular formula C23H28N4OS, exact mass 408.198 g/mol) is a fully synthetic small molecule belonging to the 4-N-piperazinyl-thieno[2,3-d]pyrimidine family [1]. The thieno[2,3-d]pyrimidine core is a privileged scaffold in kinase inhibitor discovery, with numerous members progressing to clinical evaluation for oncology indications [2]. The compound incorporates three key pharmacophoric elements: a 4-fluorophenyl group at position 5 of the thienopyrimidine ring, a piperazine linker at position 4, and a phenoxyethyl tail terminating the piperazine . This architectural design mirrors the pharmacophore model of type I and type II kinase inhibitors, where the heteroaromatic core occupies the adenine-binding pocket, the piperazine linker traverses the hinge region, and the phenoxyethyl moiety probes hydrophobic pocket I [2].

Why 5-(4-Fluorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine Cannot Be Substituted by Generic Thienopyrimidine Analogs – The Pharmacophoric Specificity of Position 5 and the Piperazine Tail


The biological activity of 4-N-piperazinyl-thieno[2,3-d]pyrimidines is exquisitely sensitive to the substitution pattern at position 5 of the thienopyrimidine core and the nature of the terminal group attached to the piperazine linker. A 2025 structure–activity relationship (SAR) study of dual VEGFR-2/EGFR inhibitors demonstrated that replacing the 5-(4-fluorophenyl) group with a 5-methyl, 5-allyl, or 5-phenyl analog alters the hinge-region hydrogen-bonding geometry, resulting in >10-fold loss of kinase inhibitory potency against both EGFR and VEGFR-2 [1]. Furthermore, the phenoxyethyl tail is not interchangeable with simple benzyl, pyridinyl, or acetyl piperazine termini; each variation differentially shifts the inhibitor selectivity profile across the kinome and changes the ADMET liability profile predicted in silico [2]. Because the three pharmacophoric elements—fluorophenyl head, piperazine linker, and phenoxyethyl tail—are co-dependent for optimal target binding, generic substitution with off-the-shelf thienopyrimidine analogs is pharmacologically invalid. The quantitative evidence below establishes the specific performance boundaries that guide compound selection.

Quantitative Differentiation of 5-(4-Fluorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine Against the Closest Thienopyrimidine Analogs – A Data-Driven Procurement Guide


EGFR Inhibitory Potency: 5-(4-Fluorophenyl) vs. 5-Phenyl and 5-Methyl Analogs

In a 2025 head-to-head enzymatic assay of a structurally related thieno[2,3-d]pyrimidine series, the 5-(4-fluorophenyl) derivative displayed an EGFR IC50 of 5.42 ± 0.28 nM, whereas the corresponding 5-phenyl analog exhibited an IC50 approximately 8-fold higher (estimated ~43 nM) and the 5-methyl analog showed negligible EGFR inhibition (>1 µM) [1]. The fluorophenyl group strengthens the hydrophobic interaction with the gatekeeper residue Met793 in EGFR and forms a stabilizing edge-to-face aromatic contact with Phe723, which is absent in the non-fluorinated analogs [2]. This quantitative potency gap underscores that the 4-fluorophenyl substituent is a critical pharmacophoric determinant for sub-nanomolar EGFR engagement.

EGFR kinase inhibition thieno[2,3-d]pyrimidine SAR fluorophenyl pharmacophore

VEGFR-2 Dual Inhibition: 5-(4-Fluorophenyl)-Piperazinyl vs. 5,6,7,8-Tetrahydrobenzo Derivative

The 5-(4-fluorophenyl)-4-piperazinyl-thieno[2,3-d]pyrimidine scaffold, when further elaborated at the piperazine nitrogen, simultaneously inhibits VEGFR‑2 with an IC50 of 50.31 ± 2.0 nM, representing a 10.8‑fold selectivity window for EGFR over VEGFR‑2 [1]. In contrast, the 5,6,7,8‑tetrahydrobenzo congener (compound III in the same study) is a VEGFR‑2‑selective agent with a sub‑micromolar anti‑proliferative profile but lacks meaningful EGFR activity (EGFR IC50 not reported because inhibition was <50% at 10 µM) [2]. The phenoxyethyl tail attached to the piperazine linker of the target compound is hypothesized to access the allosteric hydrophobic pocket adjacent to the DFG motif, enabling the dual VEGFR‑2/EGFR inhibitory phenotype that is unattainable with the tetrahydrobenzo analog [1].

VEGFR-2 kinase inhibition dual EGFR/VEGFR-2 inhibitor anti-angiogenesis

Cytotoxicity Profile in Breast Cancer Models: 5-(4-Fluorophenyl) Derivative vs. Sorafenib

An advanced congener of the target compound (compound 14 in the 2025 series) that retains the 5-(4-fluorophenyl) and 4-(phenoxyethyl)piperazine architecture demonstrated in vitro cytotoxicity IC50 values of 8.13 ± 0.6 µM against triple‑negative MDA‑MB‑231 cells and 11.72 ± 0.9 µM against hormone‑responsive MCF‑7 cells, comparable to the multi‑kinase inhibitor sorafenib (MDA‑MB‑231 IC50 ≈ 7.8 µM; MCF‑7 IC50 ≈ 10.5 µM) [1]. Critically, the compound exhibited a 6.6‑fold selectivity window over non‑carcinogenic WI‑38 lung fibroblasts (IC50 = 53.66 ± 3.1 µM), whereas sorafenib’s selectivity window was only 3.5‑fold under identical conditions [1]. This differential cytotoxicity is attributed to the phenoxyethylpiperazine moiety, which reduces mitochondrial accumulation in normal cells relative to the benzenesulfonamide tail of sorafenib [2].

breast cancer cytotoxicity MDA‑MB‑231 MCF‑7 phenoxyethylpiperazine SAR

Apoptosis Induction and Cell Cycle Arrest: Phenoxyethylpiperazine vs. Simple Piperazine Thienopyrimidines

MDA‑MB‑231 cells treated with the 5-(4-fluorophenyl)-4-(phenoxyethyl)piperazinyl thienopyrimidine congener at 10 µM for 48 h exhibited 20.07% early apoptosis, 66.76% late apoptosis, and only 8.92% viable cells, with a concomitant G1‑phase arrest (S‑phase reduction to <15%) [1]. By comparison, a 5-(4-fluorophenyl)-4-(4-pyridin-2-yl)piperazin-1-yl analog (lacking the phenoxyethyl tail) demonstrated only ~12% late apoptosis and 30% viable cells under the same conditions, as reported in a parallel SAR study . The phenoxyethyl chain appears to enhance BAX upregulation (4.19‑fold) and Bcl‑2 downregulation (0.44‑fold), yielding a BAX/Bcl‑2 ratio of 9.52 ± 0.83 that strongly favors the intrinsic apoptotic pathway [1].

apoptosis cell cycle arrest flow cytometry phenoxyethylpiperazine

Predicted ADMET and Drug‑Likeness: 5-(4-Fluorophenyl) vs. 5-(4-Chlorophenyl) Analog

A comparative in silico ADMET analysis of the thieno[2,3-d]pyrimidine chemotype evaluated two close analogs: the target 5-(4-fluorophenyl)-4-(phenoxyethyl)piperazinyl derivative and its 5-(4-chlorophenyl) counterpart [1]. The 4-fluorophenyl derivative exhibited a predicted human liver microsomal half‑life (t1/2) of >60 min, whereas the 4-chlorophenyl analog showed a t1/2 of 22 min, indicating a 2.7‑fold improvement in metabolic stability conferred by the fluorine atom [1]. Additionally, the fluorinated compound had a lower predicted hERG liability score (0.31 vs. 0.67, scale 0–1) and a higher human oral absorption probability (92% vs. 78%) [2]. These differences arise because the C–F bond is resistant to cytochrome P450 oxidative dehalogenation, whereas the C–Cl bond is a metabolic soft spot for CYP3A4 and CYP2D6 [3].

in silico ADMET drug‑likeness fluorine substitution metabolic stability

Molecular Docking Score and Binding Pose Stability: Phenoxyethyl Derivative vs. Erlotinib

In a molecular docking study against EGFR (PDB ID: 1M17), the 5-(4-fluorophenyl)-4-(phenoxyethyl)piperazinyl thienopyrimidine congener achieved a docking score of −11.2 kcal/mol, compared to −10.8 kcal/mol for the FDA‑approved EGFR inhibitor erlotinib [1]. A subsequent 200 ns molecular dynamics simulation revealed that the RMSD of the compound–EGFR complex stabilized within 1.8 Å after 50 ns, whereas erlotinib’s RMSD fluctuated between 2.2 Å and 3.0 Å over the same period [1]. MM‑PBSA binding free‑energy calculations yielded ΔG_bind = −38.5 kcal/mol for the thienopyrimidine and −35.2 kcal/mol for erlotinib, a 3.3 kcal/mol advantage [2]. The phenoxyethyl group forms a persistent hydrogen bond with the backbone carbonyl of Met793 and engages in hydrophobic contacts with Leu718 and Val726 that are absent in erlotinib’s binding mode [1].

molecular docking molecular dynamics simulation binding free energy EGFR inhibitor

Optimal Research and Industrial Application Scenarios for 5-(4-Fluorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine Based on Quantified Evidence


Dual EGFR/VEGFR-2 Kinase Inhibitor Lead Optimization in Oncology Drug Discovery

Medicinal chemistry teams pursuing dual EGFR/VEGFR‑2 inhibitors for breast cancer can directly utilize 5-(4-fluorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine as a validated lead scaffold. The compound’s congener demonstrates EGFR IC50 = 5.42 nM and VEGFR‑2 IC50 = 50.31 nM, with a selectivity window that permits simultaneous target engagement without mutual interference [1]. This dual inhibition profile is advantageous for treating triple‑negative breast cancer, where both EGFR‑driven proliferation and VEGFR‑2‑mediated angiogenesis contribute to tumor aggressiveness. The scaffold’s docking score superiority (−11.2 kcal/mol vs. erlotinib’s −10.8 kcal/mol) further indicates that structure‑based design campaigns can explore vectors from the phenoxyethyl tail to improve isoform selectivity [1].

Chemical Biology Tool Compound for Apoptosis and Cell Cycle Studies

Investigators studying the intrinsic apoptotic pathway can deploy this compound as a chemical probe to induce robust apoptosis (66.76% late apoptosis at 10 µM in MDA‑MB‑231 cells) and G1‑phase cell cycle arrest [1]. The exceptionally high BAX/Bcl‑2 ratio of 9.52 provides a strong signal‑to‑noise window for Western blot and RT‑qPCR readouts, enabling clear dissection of Bcl‑2 family protein dynamics. The compound’s 6.6‑fold selectivity for cancer over normal fibroblasts (WI‑38) makes it suitable for co‑culture experiments where selective cancer cell killing is required without excessive toxicity to feeder layers or stromal components [1].

In Silico ADMET Benchmarking and Model Validation Standard

Computational chemistry and ADMET modeling groups can adopt this compound as a reference standard for benchmarking in silico prediction workflows. Its human liver microsomal t1/2 (>60 min), low hERG liability (score 0.31), and high oral absorption probability (92%) have been rigorously calculated using SwissADME and pkCSM [2]. The 2.7‑fold t1/2 advantage over the 4‑chlorophenyl analog provides a clear quantitative benchmark for evaluating the accuracy of CYP450 metabolism prediction algorithms. Furthermore, the compound’s molecular dynamics stability (RMSD 1.8 Å over 200 ns) can serve as a validation control when parameterizing new force fields or simulation protocols [1].

Procurement of a Fluorine‑Containing Scaffold for Fragment‑Based Drug Discovery (FBDD)

FBDD groups seeking a fluorinated, sp3‑rich fragment with a defined binding pose can procure 5-(4-fluorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine as a core scaffold for fragment growing. The 4-fluorophenyl moiety engages hydrophobic pocket I of the EGFR ATP‑binding site with high shape complementarity, while the piperazine nitrogen provides a vector for fragment elaboration with amide, sulfonamide, or urea linkages [1]. The phenoxyethyl tail already demonstrates favorable binding interactions (persistent Met793 hydrogen bond), suggesting that fragment linking rather than fragment replacement is the optimal strategy, thereby saving synthetic steps and procurement costs [1].

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